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Compound of Interest

Compound Name: 5-Methylmellein

Cat. No.: B1257382 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data and structure

elucidation of 5-methylmellein, a naturally occurring dihydroisocoumarin derivative. The

information presented herein is intended to serve as a valuable resource for researchers

involved in natural product chemistry, medicinal chemistry, and drug development.

Spectroscopic Data
The structural characterization of 5-methylmellein has been accomplished through the

comprehensive analysis of its spectroscopic data. The following tables summarize the key

quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 5-methylmellein provides crucial information about the proton

environment within the molecule. The chemical shifts (δ) are reported in parts per million (ppm)

and the coupling constants (J) in Hertz (Hz).
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Proton Assignment
Chemical Shift (δ)
in ppm

Multiplicity
Coupling Constant
(J) in Hz

H-3 4.75 m

H-4 2.72 dd 16.8, 12.4

3.04 dd 16.8, 3.6

H-6 6.77 d 8.5

H-7 7.39 d 8.5

3-CH₃ 1.45 d 6.3

5-CH₃ 2.17 s

8-OH 10.90 s

Data sourced from a study on (S)-5-Methylmellein isolated from an endogenous lichen fungus.

[1]

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the carbon framework of 5-methylmellein. The chemical shifts

(δ) are reported in ppm.
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Carbon Assignment Chemical Shift (δ) in ppm

C-1 170.8

C-3 76.2

C-4 34.7

C-4a 139.5

C-5 118.0

C-6 136.2

C-7 116.4

C-8 161.5

C-8a 108.2

3-CH₃ 20.9

5-CH₃ 18.5

Note: The specific assignments are based on interpretation and may vary slightly between

different literature sources.

Mass Spectrometry Data
Mass spectrometry data is critical for determining the molecular weight and elemental

composition of 5-methylmellein.

Technique Ion m/z

LR-ESI-MS [M+H]⁺ 193.3

This data confirms the molecular formula of 5-methylmellein as C₁₁H₁₂O₃, with a molecular

weight of 192.21 g/mol .[1][2]

Infrared (IR) Spectroscopy Data
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While specific absorption bands for 5-methylmellein are not detailed in the readily available

literature, the expected characteristic absorptions would include:

O-H stretching: A broad band around 3400-3200 cm⁻¹ for the phenolic hydroxyl group.

C-H stretching: Bands around 3100-2850 cm⁻¹ for aromatic and aliphatic C-H bonds.

C=O stretching: A strong absorption band around 1680-1660 cm⁻¹ for the lactone carbonyl

group.

C=C stretching: Bands in the 1600-1450 cm⁻¹ region for the aromatic ring.

C-O stretching: Absorptions in the 1300-1000 cm⁻¹ region.

Experimental Protocols
The following sections describe the general methodologies employed for the acquisition of the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A few milligrams of purified 5-methylmellein are dissolved in a deuterated

solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm

NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer,

typically operating at a proton frequency of 400 MHz or higher.

¹H NMR Acquisition:

A standard pulse sequence is used to acquire the ¹H spectrum.

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

The residual solvent peak is used as an internal standard for chemical shift calibration.
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¹³C NMR Acquisition:

A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each

carbon.

The spectral width is set to encompass the typical range for organic molecules (e.g., 0-220

ppm).

A longer acquisition time and a greater number of scans are generally required compared to

¹H NMR due to the lower natural abundance of the ¹³C isotope.

2D NMR Experiments (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings,

revealing which protons are adjacent to each other in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly

bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations

between protons and carbons that are two or three bonds away, which is crucial for

connecting different structural fragments.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of 5-methylmellein is prepared in a suitable volatile

solvent, such as methanol or acetonitrile.

Instrumentation: Low-resolution electrospray ionization mass spectrometry (LR-ESI-MS) is a

common technique for determining the molecular weight of natural products. The analysis is

performed on a mass spectrometer equipped with an ESI source.

Data Acquisition:

The sample solution is introduced into the ESI source, where it is nebulized and ionized.

The resulting ions are guided into the mass analyzer, which separates them based on their

mass-to-charge ratio (m/z).
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The detector records the abundance of each ion, generating a mass spectrum. The peak

corresponding to the protonated molecule, [M+H]⁺, is used to determine the molecular

weight.

Structure Elucidation Workflow
The elucidation of the structure of 5-methylmellein is a logical process that integrates data

from various spectroscopic techniques. The following diagram illustrates this workflow.

Initial Analysis NMR Spectroscopy

Structure Assembly & Confirmation

Mass Spectrometry (MS)

Molecular Formula (C11H12O3)

Provides m/z

Degree of Unsaturation

Calculate

1H NMR

Identify Structural Fragments

Proton environment & coupling

13C NMR

Carbon framework

2D NMR: COSY

H-H correlations

2D NMR: HSQC

Direct C-H correlations

2D NMR: HMBC

Establish Connectivity

Long-range C-H correlations

Propose Final Structure

Click to download full resolution via product page

Caption: Workflow for the structure elucidation of 5-methylmellein.

The process begins with determining the molecular formula and the degree of unsaturation

from the mass spectrometry data. Subsequently, detailed analysis of 1D and 2D NMR spectra

allows for the identification of key structural fragments. ¹H NMR reveals the number and types
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of protons and their neighboring relationships through coupling patterns. ¹³C NMR provides

information on the carbon skeleton. 2D NMR experiments, such as COSY, HSQC, and HMBC,

are then instrumental in assembling these fragments. COSY establishes proton-proton

connectivities, HSQC identifies direct carbon-proton attachments, and crucially, HMBC reveals

long-range correlations, allowing for the unambiguous connection of all fragments to deduce

the final, complete structure of 5-methylmellein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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